molecular formula C7H6BrF2N B12092786 4-Bromo-3-(difluoromethyl)aniline

4-Bromo-3-(difluoromethyl)aniline

Cat. No.: B12092786
M. Wt: 222.03 g/mol
InChI Key: DXRXPKPXEUVPAO-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)aniline typically involves the bromination of 3-(difluoromethyl)aniline. One common method is to start with 3-(difluoromethyl)aniline and react it with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Coupling: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug development, particularly in designing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Bromoaniline: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.

    3-(Difluoromethyl)aniline:

Uniqueness

4-Bromo-3-(difluoromethyl)aniline is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-3-(difluoromethyl)aniline

InChI

InChI=1S/C7H6BrF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2

InChI Key

DXRXPKPXEUVPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)Br

Origin of Product

United States

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